

Denibulin (MN-29) Clinical Trial Data Summary

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Compound Focus: Denibulin Hydrochloride

CAS No.: 779356-64-8

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Parameter	Summary of Findings
Clinical Trial Phase	Phase I (First-in-human) [1]
Primary Objective	Determine safety, pharmacokinetics (PK), and acute anti-vascular effects [1]
Patient Population	34 patients with advanced solid tumors [1]
Dosing	IV administration every 3 weeks (4.0 - 225 mg/m ²); MTD: 180 mg/m² [1]
Most Common Adverse Events (AEs)	Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1]
Notable Toxicities	Reversible acute coronary ischemia (at 180 mg/m ²), transient ischemic attack, grade 3 transaminitis (at 225 mg/m ²) [1]
Absence of Certain Toxicities	No clinically significant myelotoxicity, stomatitis, or alopecia observed [1]
Pharmacokinetics (PK)	Dose-related increases in C _{max} and AUC; substantial inter-subject variability noted [1]
Efficacy (Monotherapy)	No objective responses; 5 patients had stable disease ≥6 months [1]

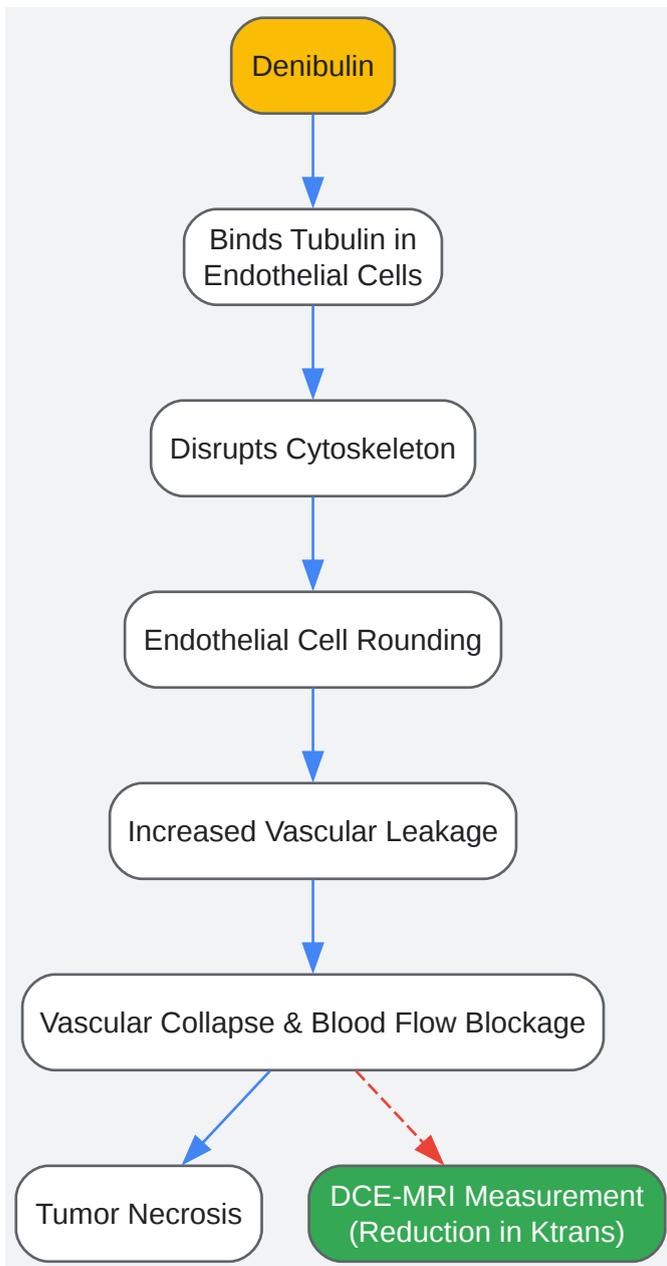
Parameter	Summary of Findings
Biomarker / Mechanism	Significant linear correlation between reduction in Ktrans (from DCE-MRI) and drug exposure, confirming vascular disruption [1]

Experimental Protocol & Mechanistic Insight

The data in the table above was generated using the following key methodologies.

- **Study Design:** This was a dose-escalation study following an accelerated titration design. Patients received intravenous infusions of Denibulin every three weeks, with the dose increasing in subsequent cohorts until the Maximum Tolerated Dose (MTD) was identified [1].
- **Safety Monitoring:** Safety was assessed by tracking the incidence and severity of adverse events, which were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) [1].
- **Efficacy Assessment:** Tumor response was evaluated using standard radiographic imaging (likely RECIST criteria) to determine objective tumor shrinkage (response) or stable disease [1].
- **Pharmacodynamic Biomarker:** Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) was used as a non-invasive biomarker to confirm the drug's mechanism of action. Scans were acquired at baseline and 6-8 hours post-dose to measure changes in the volume transfer constant (Ktrans), a parameter related to tumor blood flow and vascular permeability. A significant decrease in Ktrans indicates successful vascular disruption [1] [2].

The following diagram illustrates the core mechanism of action of Vascular Disrupting Agents (VDAs) like Denibulin and how their effect is measured.



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Context and Limitations for Researchers

- **Therapeutic Class Context:** Denibulin belongs to a class of drugs known as **Small-Molecule Vascular Disrupting Agents (VDAs)** [3] [2]. These agents selectively target the established, abnormal blood vessels in tumors. They cause rapid vascular shutdown, leading to massive tumor cell death (necrosis) in the central core of the tumor [2].

- **Common Challenge with VDAs:** A well-known limitation of VDAs is their general ineffectiveness as monotherapies for achieving complete tumor regression. While they effectively cause central necrosis, a thin rim of viable tumor cells at the periphery often survives, which can lead to tumor regrowth. This is a key reason why current research focuses on combining VDAs with other therapies like chemotherapy, radiation, or immunotherapy [2] [4].
- **Status of the Field:** The search results indicate that, despite decades of research, **no small-molecule VDA has yet received FDA approval**. Development has been hampered by challenges such as identifying an optimal biological dose (beyond just the maximum tolerated dose) and the need for robust biomarkers to confirm vascular effects in patients [5] [4]. Several other VDAs, such as Fosbretabulin (CA4P) and Crolibulin, have also been investigated in clinical trials with similar hurdles [2] [5].

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References

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